molecular formula C20H26N2O7 B612861 Z-Thr(tBu)-OSU CAS No. 10068-65-2

Z-Thr(tBu)-OSU

Cat. No.: B612861
CAS No.: 10068-65-2
M. Wt: 406,42 g/mole
InChI Key:
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Description

Z-Thr(tBu)-OSU: , also known as N-benzyloxycarbonyl-O-tert-butyl-L-threonine N-hydroxysuccinimide ester, is a derivative of threonine. This compound is commonly used in peptide synthesis due to its ability to protect the hydroxyl group of threonine, thereby preventing unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Thr(tBu)-OSU typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine. This forms O-tert-butyl-L-threonine.

    Protection of the Amino Group: The amino group of O-tert-butyl-L-threonine is then protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) to form N-benzyloxycarbonyl-O-tert-butyl-L-threonine.

    Activation of the Carboxyl Group: The carboxyl group of N-benzyloxycarbonyl-O-tert-butyl-L-threonine is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale protection of the hydroxyl and amino groups.
  • Efficient activation of the carboxyl group.
  • Purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Z-Thr(tBu)-OSU undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines, leading to the formation of peptide bonds.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of N-benzyloxycarbonyl-O-tert-butyl-L-threonine and N-hydroxysuccinimide.

Common Reagents and Conditions:

    Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine or other organic bases are used to neutralize the reaction medium.

    Solvents: Organic solvents such as dichloromethane or dimethylformamide are used to dissolve the reactants and facilitate the reaction.

Major Products:

    Peptides: The primary product formed from the substitution reactions of this compound is peptides, where the threonine residue is incorporated into the peptide chain.

    N-Hydroxysuccinimide: A byproduct of the substitution reaction.

Scientific Research Applications

Chemistry: Z-Thr(tBu)-OSU is widely used in peptide synthesis as a protecting group for threonine. It helps in the stepwise assembly of peptides by preventing side reactions involving the hydroxyl group of threonine.

Biology: In biological research, this compound is used to synthesize peptides that are used as substrates or inhibitors in enzymatic studies. These peptides help in understanding the role of threonine residues in protein function.

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering therapeutic benefits.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the efficient and high-yield production of peptides with threonine residues.

Mechanism of Action

Mechanism: Z-Thr(tBu)-OSU acts by protecting the hydroxyl group of threonine during peptide synthesis. The N-hydroxysuccinimide ester group facilitates the formation of peptide bonds by acting as a leaving group in nucleophilic substitution reactions.

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of amino acids or peptides. The compound facilitates the formation of peptide bonds, which are crucial in the assembly of peptides and proteins.

Comparison with Similar Compounds

    N-benzyloxycarbonyl-L-threonine (Z-Thr-OH): Similar to Z-Thr(tBu)-OSU but lacks the tert-butyl protection on the hydroxyl group.

    N-benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(OBzl)-OH): Similar to this compound but uses a benzyl group for hydroxyl protection instead of tert-butyl.

    N-benzyloxycarbonyl-O-tert-butyl-L-serine (Z-Ser(tBu)-OH): Similar to this compound but with serine instead of threonine.

Uniqueness: this compound is unique due to its combination of benzyloxycarbonyl and tert-butyl protection groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection is crucial in peptide synthesis, ensuring high selectivity and yield.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQWPEOOTKFCGI-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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